N-(3-chlorophenyl)-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide
Overview
Description
N-(3-chlorophenyl)-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide, also known as CPPMS, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPPMS is a sulfonamide derivative that belongs to the class of N-acylpyrrolidine compounds.
Mechanism of Action
The exact mechanism of action of N-(3-chlorophenyl)-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide is not fully understood. However, it is believed that N-(3-chlorophenyl)-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways involved in the pathogenesis of various diseases. For example, N-(3-chlorophenyl)-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(3-chlorophenyl)-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide has been shown to have various biochemical and physiological effects in preclinical studies. N-(3-chlorophenyl)-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-(3-chlorophenyl)-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide has also been shown to reduce inflammation by inhibiting the production of inflammatory mediators. Additionally, N-(3-chlorophenyl)-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3-chlorophenyl)-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide in lab experiments is its high potency and selectivity towards its target enzymes and signaling pathways. However, one of the limitations of using N-(3-chlorophenyl)-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of N-(3-chlorophenyl)-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide. One of the future directions is to further investigate the therapeutic potential of N-(3-chlorophenyl)-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide in various diseases, including cancer, inflammation, and neurological disorders. Another future direction is to develop more potent and selective analogs of N-(3-chlorophenyl)-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide that can overcome its limitations, such as low solubility. Additionally, future studies should focus on elucidating the exact mechanism of action of N-(3-chlorophenyl)-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide and its downstream signaling pathways.
Scientific Research Applications
N-(3-chlorophenyl)-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. N-(3-chlorophenyl)-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects in preclinical studies.
properties
IUPAC Name |
N-(3-chlorophenyl)-N-(1-oxo-1-pyrrolidin-1-ylbutan-2-yl)methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-3-14(15(19)17-9-4-5-10-17)18(22(2,20)21)13-8-6-7-12(16)11-13/h6-8,11,14H,3-5,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXJBCGUDMGQNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCC1)N(C2=CC(=CC=C2)Cl)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N-[1-oxo-1-(pyrrolidin-1-yl)butan-2-yl]methanesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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